Ergosterol-d5 Ergosterol-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205385
InChI:
SMILES:
Molecular Formula: C₂₈H₃₉D₅O
Molecular Weight: 401.68

Ergosterol-d5

CAS No.:

Cat. No.: VC0205385

Molecular Formula: C₂₈H₃₉D₅O

Molecular Weight: 401.68

* For research use only. Not for human or veterinary use.

Ergosterol-d5 -

Specification

Molecular Formula C₂₈H₃₉D₅O
Molecular Weight 401.68

Introduction

Chemical Properties and Structure

Molecular Characteristics

Ergosterol-d5 possesses distinct chemical properties that define its behavior in biological systems and analytical applications:

  • Molecular Formula: C28H39D5O

  • Molecular Weight: 401.68

  • Chemical Name: (3β,22E)-Ergosta-5,7,22-trien-3β-ol-d5

The compound features the characteristic tetracyclic ring structure of sterols with a hydroxyl group at the C-3 position, double bonds at positions C-5, C-7, and C-22, and five deuterium atoms replacing hydrogen at specific positions. This deuterium labeling provides a mass shift that enables differentiation from non-deuterated ergosterol in mass spectrometric analysis without significantly altering its chemical behavior.

Nomenclature and Synonyms

The literature documents multiple synonyms for Ergosterol-d5, reflecting various naming conventions in chemical taxonomy:

  • (24R)-Ergosta-5,7,22-trien-3β-ol-d5

  • 24-Methylcholesta-5,7,22-trien-3β-ol-d5

  • 24R-Methylcholesta-5,7,22E-trien-3β-ol-d5

  • 24α-Methyl-22E-dehydrocholesterol-d5

  • 3β-Hydroxyergosta-5,7,22-triene-d5

  • Ergosterin-d5

  • Provitamin D-d5

  • Provitamin D2-d5

  • (22E,24R)-Ergosta-5,7,22-trien-3β-ol-d5

This diversity in nomenclature reflects both the structural complexity of the molecule and its importance across different research disciplines, from biochemistry to pharmaceutical analysis.

Biosynthesis and Production Methods

Deuterated Analog Production

The production of Ergosterol-d5 likely employs one of several established approaches for creating deuterated compounds:

  • Direct deuteration of isolated ergosterol through controlled hydrogen-deuterium exchange reactions

  • Biosynthetic incorporation of deuterated precursors during ergosterol production in modified yeast cultures

  • Total chemical synthesis using deuterated starting materials

The specific positions of deuterium incorporation would be carefully controlled to ensure consistent analytical properties while maintaining the chemical behavior characteristic of natural ergosterol.

Research Applications

Analytical Standard Applications

Ergosterol-d5 serves primarily as an analytical standard for laboratory applications, categorized under:

  • Standards

  • Pharmaceutical/API Drug Impurities/Metabolites

  • Steroids

As an internal standard, it enables precise quantification of ergosterol in diverse matrices including fungal samples, environmental specimens, and pharmaceutical preparations. The similar chemical properties but distinct mass of Ergosterol-d5 make it ideal for correcting for matrix effects and extraction variability in quantitative analyses.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

The analysis of sterols, including deuterated variants like Ergosterol-d5, typically employs gas chromatography (GC) as a primary separation technique. Research protocols have documented effective separation using:

  • Glass columns (3 mm × 1.5 m) packed with 1.5% OV-17 on Chromosorb W (40-60 mesh)

  • Column temperature of 240°C

  • Nitrogen carrier gas at 60 ml/min flow rate

  • Thermo-conductive detectors for conventional analysis

For radiolabeled or isotope-labeled compounds, specialized detection systems such as the Shimadzu RID-2E radioisotope detector have been successfully employed .

Relationship to Sterol Metabolism Pathways

Enzymatic Conversions

Research on sterol metabolism has identified key enzymes involved in the conversion of sterol intermediates, providing context for understanding the metabolic fate of compounds like Ergosterol-d5. The enzyme Δ5,7-sterol-Δ7-reductase (DWARF5) catalyzes the reduction of the C-7(8) double bond in Δ5,7-sterols, a critical step in sterol biosynthesis .

Expression studies have confirmed the activity of DWARF5 enzyme through the accumulation of brassicasterol and campesterol in engineered yeast systems. This verification of DWARF5 as a functional enzyme capable of reducing the C-7(8) double bond in Δ5,7-sterols provides valuable insights into potential metabolic transformations of Ergosterol-d5 in biological systems .

Sterol Composition Tables

The following table illustrates sterol compositions in different experimental systems, providing context for understanding sterol metabolism pathways relevant to ergosterol and its derivatives:

Sterol (% of total)Wild typed5d5::DWARF5-YFP part. compl.d5::DWARF5-YFP fully compl.
Δ8-sitosterol8.25.0
Δ7-cholesterol2.32.5
Δ7-campesterol1.73.5
Δ7-sitosteroltrtr1.5
Δ5,7-cholesterol2.5
Δ5,7-campesterol8.63.2
Δ5,7-sitosterol41.628.2
Δ5,7-stigmasterol8.23.8
Cholesterol3.83.7tr8.8
Campesterol16.23.02.612.9

Table adapted from research on sterol metabolism involving DWARF5 enzyme activity .

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